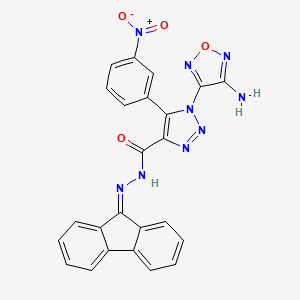![molecular formula C17H14N2OS B11542404 2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542404.png)
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene ring, a formylphenyl group, and a carbonitrile group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation of 4-formylbenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving solvents like ethanol or methanol, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-{[(E)-(4-carboxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
Reduction: Formation of 2-{[(E)-(4-aminophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The benzothiophene ring may interact with hydrophobic pockets in biological molecules, affecting their activity. The carbonitrile group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Another compound with a carbonitrile group, used in various organic synthesis reactions.
Fludeoxyglucose: A compound with a similar structural motif, used in medical imaging.
Uniqueness
2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile stands out due to its combination of a benzothiophene ring and a formylphenyl group, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C17H14N2OS |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-[(E)-(4-formylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H14N2OS/c18-9-15-14-3-1-2-4-16(14)21-17(15)19-10-12-5-7-13(11-20)8-6-12/h5-8,10-11H,1-4H2/b19-10+ |
Clave InChI |
KMKNBNZHRXTKLK-VXLYETTFSA-N |
SMILES isomérico |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)C=O)C#N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B11542337.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![6-tert-butyl-2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542345.png)

![3-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542364.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)

![(2E,5E)-5-(furan-2-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11542374.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)

![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11542399.png)
![(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
